N-butyl-1,3-thiazol-2-amine
CAS No.: 69212-65-3
Cat. No.: VC14438335
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69212-65-3 |
|---|---|
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | N-butyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C7H12N2S/c1-2-3-4-8-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,8,9) |
| Standard InChI Key | BAJHQTXOZZKKCA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC1=NC=CS1 |
Introduction
Structural and Physicochemical Characteristics
The thiazoline ring in N-butyl-4,5-dihydro-1,3-thiazol-2-amine is a five-membered system with partial saturation between the 4 and 5 positions (Figure 1). The 2-amino group is substituted with an n-butyl chain, enhancing lipophilicity compared to shorter alkyl or aromatic analogs. Key structural features include:
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Ring saturation: The 4,5-dihydro configuration reduces aromaticity, increasing conformational flexibility and potential for hydrogen bonding.
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Electron-rich centers: The sulfur atom and amine group create nucleophilic sites amenable to electrophilic substitution or coordination with metal ions .
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Alkyl chain effects: The n-butyl substituent influences solubility and membrane permeability, critical for bioavailability.
Table 1: Physicochemical Properties of N-Butyl-4,5-dihydro-1,3-thiazol-2-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.27 g/mol |
| Solubility (pH 7.4) | >23.7 μg/mL |
| SMILES | CCCCNC1=NCCS1 |
| InChI Key | LPCCCOIMYNLNEX-UHFFFAOYSA-N |
The compound’s solubility profile suggests moderate hydrophilicity, likely due to the amine and sulfur functionalities. Computational models predict a logP value of approximately 2.1, indicating balanced lipophilicity for blood-brain barrier penetration.
Synthesis and Chemical Reactivity
Halogenation Strategies
Copper-mediated halogenation of 2-amino-1,3-thiazoles provides a pathway to functionalize N-butyl-4,5-dihydro-1,3-thiazol-2-amine. As demonstrated by Le Bars et al. , 2-aminothiazoles undergo regioselective bromination at position 5 using copper(II) bromide and n-butyl nitrite at −10°C, yielding 5-bromo derivatives in 94% efficiency (Scheme 1). Subsequent diazotization at elevated temperatures (60°C) facilitates bromination at position 2, forming 2,5-dibromo products. This stepwise approach enables precise control over substitution patterns critical for optimizing bioactivity.
Scheme 1: Regioselective bromination of 2-aminothiazoles
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, -BuONO, −10°C → 5-Bromo intermediate
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, 60°C → 2,5-Dibromo product
Applications in Medicinal Chemistry
Prodrug Design
The primary amine at position 2 serves as a site for prodrug conjugation. Acylation with lipophilic moieties (e.g., palmitoyl) could enhance oral bioavailability, while enzymatically cleavable linkages (e.g., ester bonds) enable targeted release.
Metal Coordination Complexes
The sulfur and amine groups facilitate coordination with transition metals. Copper(II) complexes of thiazoline derivatives exhibit superoxide dismutase-mimetic activity, suggesting applications in oxidative stress-related diseases.
Future Directions and Research Opportunities
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Synthetic Methodology: Developing enantioselective synthesis routes to access chiral thiazoline derivatives.
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Structure-Activity Relationships: Systematic modification of the n-butyl chain and thiazoline saturation to optimize pharmacokinetics.
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In Vivo Studies: Evaluating bioavailability and toxicity profiles in animal models.
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Target Identification: High-throughput screening to identify protein targets beyond tubulin and mGluR5.
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